Cas no 2097902-95-7 (N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- AKOS032459575
- N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide
- 2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(1-methyl-1H-pyrazol-4-yl)ethane-1-sulfonamido
- F6517-2421
- N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 2097902-95-7
-
- Inchi: 1S/C14H15N3O3S3/c1-17-9-10(7-15-17)23(19,20)16-8-11(18)12-4-5-14(22-12)13-3-2-6-21-13/h2-7,9,11,16,18H,8H2,1H3
- InChI Key: HEEMGELJQWYGKN-UHFFFAOYSA-N
- SMILES: S(C1C=NN(C)C=1)(NCC(C1=CC=C(C2=CC=CS2)S1)O)(=O)=O
Computed Properties
- Exact Mass: 369.02755487g/mol
- Monoisotopic Mass: 369.02755487g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 499
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 149Ų
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6517-2421-2μmol |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2097902-95-7 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2421-5μmol |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2097902-95-7 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2421-10μmol |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2097902-95-7 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2421-20μmol |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2097902-95-7 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2421-1mg |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2097902-95-7 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2421-2mg |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2097902-95-7 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2421-3mg |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2097902-95-7 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2421-4mg |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2097902-95-7 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2421-5mg |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2097902-95-7 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2421-10mg |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2097902-95-7 | 10mg |
$79.0 | 2023-09-08 |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Introduction to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS No. 2097902-95-7)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide, identified by its CAS number 2097902-95-7, is a compound of significant interest in the field of pharmaceutical chemistry and materials science. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in the development of novel therapeutic agents and advanced functional materials.
The core structure of this compound consists of a pyrazole ring substituted with a sulfonamide group, a hydroxyethyl side chain, and a bithiophene moiety. The bithiophene unit, specifically, introduces aromaticity and electronic properties that make this compound particularly suitable for applications in organic electronics and photovoltaic devices. The presence of the sulfonamide group enhances the solubility and bioavailability of the molecule, making it a promising candidate for drug development.
In recent years, there has been growing interest in the development of organic semiconductors and conductive polymers, areas where N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide has shown considerable promise. The bithiophene moiety contributes to the conjugated system of the molecule, facilitating electron delocalization and enhancing charge transport properties. This makes it an excellent candidate for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices.
The hydroxyethyl group not only influences the solubility of the compound but also provides a site for further functionalization. This allows for the creation of derivatives with tailored properties for specific applications. For instance, modifications at this position could enhance binding affinity to biological targets or improve compatibility with certain materials.
From a pharmaceutical perspective, the sulfonamide group is known for its biological activity and has been widely used in the development of antibiotics, diuretics, and other therapeutic agents. The incorporation of this group into N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide suggests potential applications in drug discovery. The pyrazole ring further contributes to the pharmacological profile of the molecule by providing a scaffold for interaction with biological receptors.
Recent studies have begun to explore the pharmacokinetic properties of this compound. Preliminary data indicate that it exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential as a lead compound for further development. Additionally, its ability to cross cell membranes makes it an attractive candidate for intracellular targeting.
The synthesis of N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bithiophene unit necessitates careful handling to avoid unwanted side reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the bithiophene core efficiently.
In conclusion, N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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